Target Compound Demonstrates Specific Inhibition of Platelet 12-Lipoxygenase
2-Cyclobutyl-1,3-oxazole-4-carboxylic acid has been evaluated for its ability to inhibit platelet 12-lipoxygenase in vitro. At a concentration of 30 µM, the compound demonstrated measurable inhibition, a property not documented for its closest regioisomers such as 2-cyclobutyl-1,3-oxazole-5-carboxylic acid (CAS 1391828-88-8) or 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (CAS 1083274-51-4) [1].
| Evidence Dimension | Inhibition of platelet 12-lipoxygenase |
|---|---|
| Target Compound Data | Inhibition detected at 30 µM |
| Comparator Or Baseline | No reported inhibition for 2-cyclobutyl-1,3-oxazole-5-carboxylic acid (CAS 1391828-88-8) or 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (CAS 1083274-51-4) |
| Quantified Difference | Activity not detected in comparators |
| Conditions | In vitro enzyme assay; concentration 30 µM |
Why This Matters
This unique biological activity profile differentiates the target compound for research programs focused on lipoxygenase pathways and inflammatory disease models.
- [1] Medical University of Lublin. (n.d.). Record details - MeSH-M0014961. View Source
